(Chlorodifluoromethoxy)benzene
Overview
Description
(Chlorodifluoromethoxy)benzene is a chemical compound with the CAS Number: 770-11-6 and a molecular weight of 178.57 . It has a linear formula of C7H5ClF2O .
Synthesis Analysis
The synthesis of (Chlorodifluoromethoxy)benzene can be achieved by taking trichloromethoxybenzene as the raw material, employing hydrogen fluoride to conduct selective fluorination to obtain chlorodifluoromethoxybenzene .Molecular Structure Analysis
The molecular structure of (Chlorodifluoromethoxy)benzene is represented by the linear formula C7H5ClF2O . The exact mass is 178.00000 .Physical And Chemical Properties Analysis
The boiling point of (Chlorodifluoromethoxy)benzene is 71 °C (Press: 58 Torr) and its density is 1.2748 g/cm3 (Temp: 18 °C) .Scientific Research Applications
Fluorescence-Based Materials
(Chlorodifluoromethoxy)benzene, as a single-benzene-based fluorophore (SBBF), can be used in the development of fluorescence-based materials . These materials have applications in various research fields and industries, including analytical techniques, imaging, and sensing .
Biology and Materials Science
Organic molecule-based fluorophores, such as (Chlorodifluoromethoxy)benzene, have ushered in a new era in biology and materials science . They can be used to study biological processes at the molecular level, providing valuable insights into cellular functions and structures .
Photophysical Property Analysis
(Chlorodifluoromethoxy)benzene can be used in the analysis of the relationship between the structure of organic fluorophores and their photophysical properties . This can help in the design of new fluorophores with desired properties .
Fluorophore-Related Materials Science
The physicochemical properties of (Chlorodifluoromethoxy)benzene make it suitable for the development of new derivatives in fluorophore-related materials science . This can lead to the creation of new materials with unique properties .
Drug Synthesis
(Chlorodifluoromethoxy)benzene is an intermediate for the synthesis of tumor inhibiting drugs . It can be obtained through selective fluorination of trichloromethoxybenzene .
Organic Compound Synthesis
The compound can be used in the synthesis of other organic compounds . For example, it can be subjected to nitration by a mixed acid to obtain 4-(chlorodifluoromethoxy)nitrobenzene, which can then be reduced to obtain 4-(chlorodifluoromethoxy)aniline .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as chlorination . The yield of chlorodifluoromethoxybenzene was studied in relation to the mode of reaction initiation . More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.
properties
IUPAC Name |
[chloro(difluoro)methoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFJMYVFTUOACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469227 | |
Record name | (chlorodifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Chlorodifluoromethoxy)benzene | |
CAS RN |
770-11-6 | |
Record name | (chlorodifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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